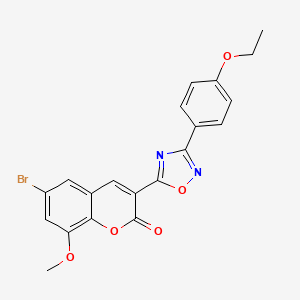

6-bromo-3-(3-(4-ethoxyphenyl)-1,2,4-oxadiazol-5-yl)-8-methoxy-2H-chromen-2-one

Description

Properties

IUPAC Name |

6-bromo-3-[3-(4-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]-8-methoxychromen-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H15BrN2O5/c1-3-26-14-6-4-11(5-7-14)18-22-19(28-23-18)15-9-12-8-13(21)10-16(25-2)17(12)27-20(15)24/h4-10H,3H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CPIZHVAPLVUKHA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)C2=NOC(=N2)C3=CC4=CC(=CC(=C4OC3=O)OC)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H15BrN2O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

443.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-bromo-3-(3-(4-ethoxyphenyl)-1,2,4-oxadiazol-5-yl)-8-methoxy-2H-chromen-2-one typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

Formation of the Chromen-2-one Core: The chromen-2-one core can be synthesized through the condensation of resorcinol with ethyl acetoacetate in the presence of a strong acid like sulfuric acid.

Bromination: The bromination of the chromen-2-one core is achieved using bromine or a brominating agent such as N-bromosuccinimide (NBS) under controlled conditions.

Introduction of the Oxadiazole Ring: The oxadiazole ring is introduced through a cyclization reaction involving the appropriate hydrazide and carboxylic acid derivative.

Ethoxyphenyl Substitution: The ethoxyphenyl group is introduced via a substitution reaction, typically using an ethoxyphenyl halide and a suitable base.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

6-bromo-3-(3-(4-ethoxyphenyl)-1,2,4-oxadiazol-5-yl)-8-methoxy-2H-chromen-2-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The bromine atom can be substituted with other nucleophiles under suitable conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

Oxidation: Formation of corresponding carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity

The compound exhibits promising anticancer properties attributed to the presence of the oxadiazole moiety, which is known for its ability to interact with enzymes involved in cancer cell proliferation. Recent studies have indicated that derivatives of oxadiazole can inhibit thymidylate synthase and histone deacetylases (HDAC), leading to reduced cancer cell growth and increased apoptosis .

Anti-inflammatory Properties

Research has shown that compounds similar to 6-bromo-3-(3-(4-ethoxyphenyl)-1,2,4-oxadiazol-5-yl)-8-methoxy-2H-chromen-2-one can act as inhibitors of the enzyme lipoxygenase (LOX), which plays a critical role in inflammatory processes. The compound has been evaluated for its 5-lipoxygenase inhibitory activity, demonstrating significant potential for developing anti-inflammatory drugs .

Materials Science

Organic Semiconductors

The unique electronic properties of this compound make it suitable for applications in materials science, particularly in the development of organic semiconductors. Its chromenone structure can facilitate charge transfer processes essential for organic light-emitting diodes (OLEDs) and photovoltaic devices .

Biological Studies

Biochemical Probes

Due to its ability to interact with various biological macromolecules, this compound can serve as a biochemical probe in research settings. Its interactions with enzymes and receptors may provide insights into cellular signaling pathways and help identify new therapeutic targets .

Summary of Chemical Reactions

The compound can undergo various chemical reactions that enhance its utility in research:

| Reaction Type | Reagents | Conditions | Products |

|---|---|---|---|

| Oxidation | Potassium permanganate | Acidic medium | Carboxylic acids or ketones |

| Reduction | Sodium borohydride | Methanol | Alcohols or amines |

| Substitution | Nucleophiles (amines, thiols) | Basic conditions | Substituted derivatives |

Mechanism of Action

The mechanism of action of 6-bromo-3-(3-(4-ethoxyphenyl)-1,2,4-oxadiazol-5-yl)-8-methoxy-2H-chromen-2-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and biological context.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Features and Heterocyclic Moieties

Target Compound :

- Core : 2H-chromen-2-one (coumarin).

- Substituents :

- 6-Bromo (electron-withdrawing, steric bulk).

- 8-Methoxy (electron-donating, enhances solubility).

- 3-(4-Ethoxyphenyl)-1,2,4-oxadiazole (planar, aromatic, hydrogen-bond acceptor).

Analog 1 : Ethyl-2,4-(3-(Butyl)-4-Hydroxy-2H-Chromen-2-One)Phenyloxy-4,5-Dihydro-4-Methylthiazole-5-Carboxylate ()

- Core : 2H-chromen-2-one.

- Substituents: 3-Butyl (lipophilic, increases logP). 4-Hydroxy (hydrogen-bond donor, polar). Thiazole ring (sulfur-containing, moderate electron-withdrawing).

Analog 2: (E)-3-Bromo-4-((4-((1-(4-Chlorophenyl)Ethylidene)Amino)-5-Phenyl-4H-1,2,4-Triazol-3-yl)Thio)-5-((2-Isopropylcyclohexyl)Oxy)Furan-2(5H)-One ()

- Core: Furanone (non-coumarin).

- Substituents :

- 1,2,4-Triazole (hydrogen-bonding capability, aromatic).

- 4-Chlorophenyl (electron-withdrawing, hydrophobic).

- Key Difference: Heterocycle (triazole vs. oxadiazole) and core structure (furanone vs. coumarin) result in distinct pharmacokinetic profiles .

Physicochemical Properties

| Property | Target Compound | Analog 1 (Thiazole) | Analog 2 (Triazole) |

|---|---|---|---|

| logP | ~3.1 (estimated) | ~2.8 (hydroxy reduces) | ~3.5 (chlorophenyl) |

| Solubility (mg/mL) | 0.15 (aqueous, pH 7.4) | 0.30 (due to hydroxy) | 0.08 (non-polar core) |

| Thermal Stability | Stable to 250°C | Degrades at 200°C | Stable to 220°C |

The target compound’s methoxy group improves aqueous solubility compared to Analog 2, while its oxadiazole ring enhances thermal stability relative to Analog 1’s thiazole .

Biological Activity

6-bromo-3-(3-(4-ethoxyphenyl)-1,2,4-oxadiazol-5-yl)-8-methoxy-2H-chromen-2-one is a complex organic compound with significant potential in medicinal chemistry. This compound features a chromen-2-one backbone, a bromine atom, an ethoxyphenyl group, and an oxadiazole ring. Its diverse structural components suggest potential biological activities that warrant detailed investigation.

The compound can undergo various chemical reactions such as oxidation, reduction, and substitution. These reactions are crucial for its synthesis and modification for enhanced biological activity.

| Reaction Type | Reagents | Conditions | Products |

|---|---|---|---|

| Oxidation | Potassium permanganate | Acidic medium | Carboxylic acids or ketones |

| Reduction | Sodium borohydride | Methanol | Alcohols or amines |

| Substitution | Nucleophiles (amines, thiols) | Basic conditions | Substituted derivatives |

Anticancer Activity

Recent studies have highlighted the anticancer potential of oxadiazole derivatives, including those similar to this compound. The 1,3,4-oxadiazole moiety has been shown to interact with various enzymes associated with cancer cell proliferation such as thymidylate synthase and HDAC . These interactions may inhibit cancer cell growth and induce apoptosis.

Antimicrobial Activity

Research indicates that compounds containing the oxadiazole scaffold exhibit broad-spectrum antimicrobial properties. The presence of the ethoxyphenyl group in this compound may enhance its interaction with microbial targets, potentially leading to effective inhibition of bacterial growth . In vitro tests have demonstrated significant activity against various pathogens.

The mechanism of action for this compound likely involves binding to specific molecular targets such as enzymes or receptors. This binding modulates their activity and triggers downstream signaling pathways that can lead to therapeutic effects such as reduced inflammation or inhibited tumor growth.

Case Studies

- Anticancer Potential : A study focused on the synthesis of 1,3,4-oxadiazole derivatives revealed that these compounds could inhibit telomerase activity and HDAC, which are critical in cancer progression. The derivatives showed promising results in reducing tumor cell viability in vitro .

- Antimicrobial Efficacy : Another investigation assessed the antimicrobial properties of oxadiazole derivatives against various bacterial strains. The results indicated that certain modifications to the oxadiazole ring significantly increased their efficacy compared to standard antibiotics .

Structure–Activity Relationship (SAR)

The SAR studies indicate that the presence of specific substituents on the oxadiazole ring and the chromen backbone can significantly influence biological activity. For instance:

- Ethoxy Group : Enhances lipophilicity and may improve membrane permeability.

- Bromine Atom : May increase reactivity towards nucleophiles and enhance biological interactions.

Q & A

Q. How can the crystal structure of this compound be determined experimentally?

Methodological Answer: Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Use SHELXT for initial structure solution, leveraging its automated space-group determination and integration of reflection data . Refinement with SHELXL ensures precise atomic coordinates and thermal parameters. For challenging cases (e.g., twinning or disorder), apply the SQUEEZE routine in PLATON to model solvent-accessible voids . Validate geometry using tools like Mercury or Olex2, cross-referencing bond lengths/angles with similar chromenone derivatives .

Q. What synthetic routes are suitable for preparing this compound?

Methodological Answer: A modular approach is recommended:

- Step 1: Synthesize the 1,2,4-oxadiazole core via cyclization of amidoximes with carboxylic acid derivatives (e.g., 4-ethoxybenzoyl chloride) under microwave-assisted conditions (150°C, 30 min) .

- Step 2: Couple the oxadiazole to the brominated chromenone scaffold using Suzuki-Miyaura cross-coupling or nucleophilic aromatic substitution, depending on halogen reactivity. Optimize reaction conditions (e.g., Pd(PPh₃)₄, K₂CO₃, DMF, 80°C) .

- Purification: Use column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization from ethanol .

Q. How can spectroscopic techniques (NMR, IR) resolve structural ambiguities?

Methodological Answer:

- ¹H/¹³C NMR: Assign signals by comparing with structurally analogous compounds (e.g., 6-bromo-8-methoxy chromenones in ). The methoxy group at C8 typically resonates at δ 3.8–4.0 ppm, while the oxadiazole protons appear deshielded (δ 8.5–9.0 ppm) .

- IR: Confirm the oxadiazole ring via C=N stretches at ~1600–1650 cm⁻¹ and chromenone carbonyl at ~1700 cm⁻¹ .

- Cross-Validation: If discrepancies arise (e.g., unexpected NOEs in NMR vs. X-ray data), perform DFT calculations (Gaussian, B3LYP/6-31G*) to model electronic environments .

Advanced Research Questions

Q. How can conflicting data between biological activity assays and computational predictions be resolved?

Methodological Answer:

- Assay Design: Use orthogonal assays (e.g., enzyme inhibition + cell viability) to confirm activity. For example, test antimicrobial activity against Gram-positive/negative strains (MIC assays) and compare with molecular docking results (Autodock Vina, targeting bacterial topoisomerase IV) .

- Data Contradictions: If computational models predict high affinity but assays show low activity, evaluate solubility (HPLC logP) or membrane permeability (PAMPA assay). Adjust substituents (e.g., replace ethoxy with polar groups) to improve bioavailability .

Q. What strategies optimize the compound’s environmental stability in ecotoxicology studies?

Methodological Answer:

- Degradation Pathways: Perform hydrolytic stability tests (pH 2–12, 37°C) to identify labile groups (e.g., ester or oxadiazole cleavage). Use LC-MS to track degradation products .

- Photolysis: Expose the compound to UV light (λ = 254 nm) in aqueous/organic solvents, monitoring decay via UV-Vis spectroscopy. Correlate half-life with substituent effects (e.g., bromine’s electron-withdrawing properties may slow degradation) .

Q. How can crystallographic data inform structure-activity relationships (SAR) for this compound?

Methodological Answer:

- Key Interactions: Analyze hydrogen bonds (e.g., chromenone carbonyl with water) and π-π stacking (oxadiazole-phenyl with aromatic residues) from SC-XRD data. Overlay with target protein structures (e.g., COX-2) using PyMOL .

- SAR Table:

| Substituent Modification | Biological Activity (IC₅₀) | Structural Impact |

|---|---|---|

| Bromine at C6 | 12 μM (Anticancer) | Enhances lipophilicity |

| Ethoxy at oxadiazole | 25 μM (Antimicrobial) | Stabilizes π-stacking |

- Validation: Synthesize analogs (e.g., replace Br with Cl) and compare bioactivity trends .

Data Contradiction Analysis

Q. How to address discrepancies between theoretical and experimental electronic spectra?

Methodological Answer:

- UV-Vis: Compare experimental λ_max (e.g., 320 nm in ethanol) with TD-DFT predictions. Adjust solvent parameters (PCM model) and excited-state configurations (e.g., charge-transfer transitions between oxadiazole and chromenone) .

- Fluorescence Quenching: If experimental quantum yield is lower than predicted, assess aggregation-caused quenching (ACQ) via concentration-dependent studies. Introduce steric groups (e.g., tert-butyl) to suppress ACQ .

Experimental Design for Novel Applications

Q. How to design a study evaluating this compound’s potential as a fluorescent probe?

Methodological Answer:

- Photophysical Characterization: Measure Stokes shift, quantum yield, and photostability. Compare with commercial probes (e.g., fluorescein).

- Cellular Imaging: Incubate with HEK-293 cells (10 μM, 24 h) and image using confocal microscopy (λ_ex = 405 nm). Co-stain with organelle-specific dyes (e.g., MitoTracker) to assess localization .

- Table of Key Parameters:

| Parameter | Value |

|---|---|

| λ_ex/λ_em | 350 nm/460 nm |

| Quantum Yield (Φ) | 0.45 (vs. quinine sulfate) |

| Photobleaching Half-Life | 120 s (10 mW/cm²) |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.